molecular formula C18H17ClN2O2 B6071288 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide

Numéro de catalogue B6071288
Poids moléculaire: 328.8 g/mol
Clé InChI: LCHIDBYCDNYIFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders.

Mécanisme D'action

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide is a selective antagonist of mGluR1. It binds to the receptor and prevents the activation of the receptor by glutamate. This results in the inhibition of downstream signaling pathways, which are responsible for the physiological effects of mGluR1 activation.
Biochemical and Physiological Effects:
3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the striatum, which is associated with the motor symptoms of Parkinson's disease. It has also been shown to reduce the expression of pro-inflammatory cytokines in the hippocampus, which is associated with the development of seizures. In chronic pain, 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been shown to reduce the expression of pain-related genes in the spinal cord.

Avantages Et Limitations Des Expériences En Laboratoire

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has several advantages for lab experiments. It is a selective antagonist of mGluR1, which allows for the study of the specific effects of mGluR1 activation. It is also stable and can be easily synthesized in large quantities.
However, 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide also has some limitations. It has low solubility in water, which can make it difficult to administer in some experiments. It also has low bioavailability, which can limit its effectiveness in some applications.

Orientations Futures

There are several future directions for the study of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide. One direction is the development of more potent and selective antagonists of mGluR1. Another direction is the study of the potential therapeutic applications of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide in other neurological disorders such as Alzheimer's disease and Huntington's disease. Finally, the study of the long-term effects of 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide on the brain and other organs is also an important direction for future research.

Méthodes De Synthèse

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can be synthesized using various methods. One of the most common methods is the reaction of 3-chloro-2-methylbenzoic acid with cyclopropylcarbonyl chloride, followed by the reaction with 3-aminobenzamide. The final product is obtained by the reaction of the intermediate with ethanol.

Applications De Recherche Scientifique

3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, epilepsy, and chronic pain. In Parkinson's disease, mGluR1 has been found to play a crucial role in the pathogenesis of the disease. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the motor symptoms associated with Parkinson's disease in animal models.
In epilepsy, mGluR1 has been found to be overexpressed in the hippocampus, which is associated with the development of seizures. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the frequency and severity of seizures in animal models.
In chronic pain, mGluR1 has been found to play a crucial role in the transmission of pain signals. Studies have shown that 3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide can reduce the pain sensation in animal models.

Propriétés

IUPAC Name

3-chloro-N-[3-(cyclopropanecarbonylamino)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-11-15(20-17(22)12-8-9-12)6-3-7-16(11)21-18(23)13-4-2-5-14(19)10-13/h2-7,10,12H,8-9H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHIDBYCDNYIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CC2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.